molecular formula C30H25NO5 B14024454 (R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid

(R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid

Cat. No.: B14024454
M. Wt: 479.5 g/mol
InChI Key: AREGUKFAPOBHGQ-MUUNZHRXSA-N
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Description

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group, a phenoxyphenyl group, and a propanoic acid moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: The protected amine is then reacted with a suitable propanoic acid derivative to form the desired backbone.

    Introduction of the phenoxyphenyl group: The phenoxyphenyl group is introduced through a coupling reaction, often using reagents like palladium catalysts.

    Deprotection: The Fmoc group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to bind to specific proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
  • ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
  • ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid lies in its specific combination of functional groups. The presence of both the fluorenyl and phenoxyphenyl groups provides distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H25NO5

Molecular Weight

479.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1

InChI Key

AREGUKFAPOBHGQ-MUUNZHRXSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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